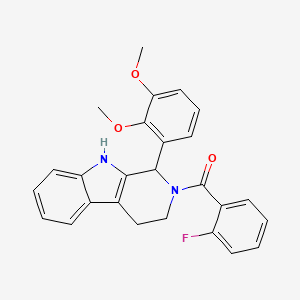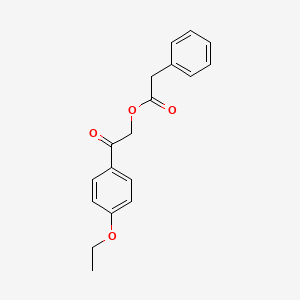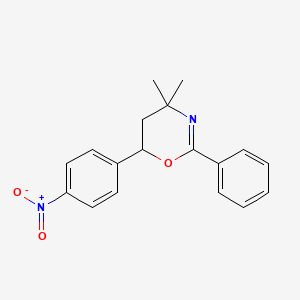
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline (DMBF) is a beta-carboline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. Beta-carbolines are a class of compounds that are found in various natural sources, including plants, fungi, and animal tissues. DMBF has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been suggested that it may exert its anticancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antifungal and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of research is the development of new drugs based on this compound. This compound has been found to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological effects. Additionally, research could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
Métodos De Síntesis
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized using a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride, followed by cyclization with tryptamine. The resulting product is then hydrogenated to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties, specifically against breast cancer cells. This compound has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antifungal and antiviral drugs.
Propiedades
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-31-22-13-7-10-19(25(22)32-2)24-23-17(16-8-4-6-12-21(16)28-23)14-15-29(24)26(30)18-9-3-5-11-20(18)27/h3-13,24,28H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVNFHDRBTOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=CC=C4F)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)


![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)